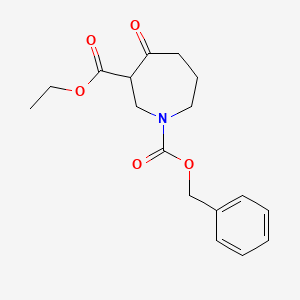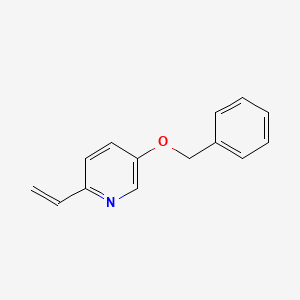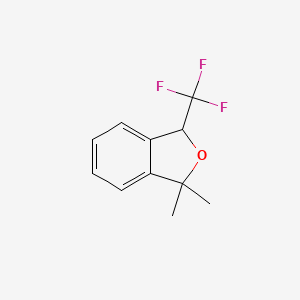
2-(5-Bromo-4-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-4-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its bromo and chloro substituents on the naphthalene ring and a boronic ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the bromination and chlorination of naphthalene to introduce the respective substituents at the desired positions on the aromatic ring. Subsequent steps include the formation of the boronic ester group through a reaction with a boronic acid derivative under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieving efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The bromo and chloro substituents can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the substituents on the naphthalene ring.
Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Electrophilic substitution reactions can be facilitated by strong acids, while nucleophilic substitutions may require strong bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the naphthalene ring, reduced forms of the compound, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology
In biological research, the compound can be used as a probe to study biological systems. Its unique structure allows for the labeling of biomolecules and the investigation of their interactions within cells.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to participate in cross-coupling reactions makes it useful in the synthesis of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which 2-(5-Bromo-4-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of the boronic ester group and its subsequent reaction with electrophiles or nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Similar structure but lacks the chloro substituent.
2-(4-Chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Similar structure but lacks the bromo substituent.
2-(5-Bromo-4-methyl-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Similar structure but with a methyl group instead of a chloro substituent.
Uniqueness
The uniqueness of 2-(5-Bromo-4-chloro-2-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of bromo and chloro substituents, which can influence its reactivity and the types of reactions it can undergo. This combination provides a distinct advantage in synthetic applications compared to similar compounds.
Propiedades
Fórmula molecular |
C16H17BBrClO2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-(5-bromo-4-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BBrClO2/c1-15(2)16(3,4)21-17(20-15)11-8-10-6-5-7-12(18)14(10)13(19)9-11/h5-9H,1-4H3 |
Clave InChI |
YJFAFDLIHSEQKO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Br)C(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


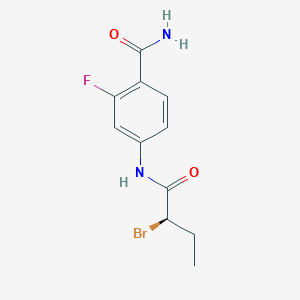
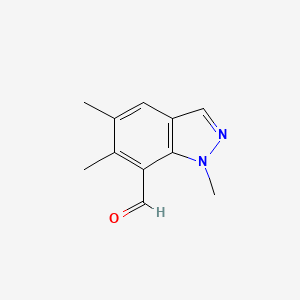
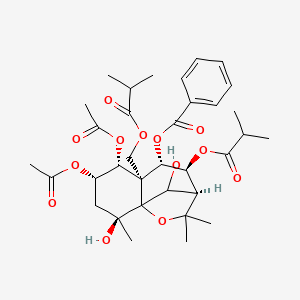
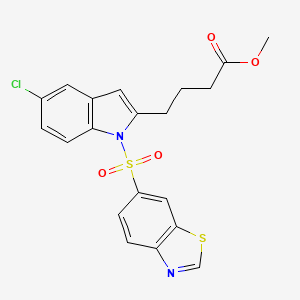

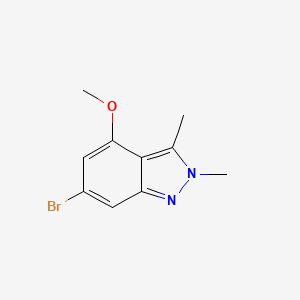
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
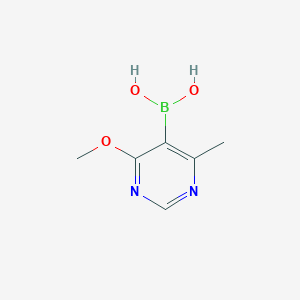
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
